molecular formula C8H9N3 B1296584 (4-Hydrazinophenyl)acetonitrile CAS No. 57411-91-3

(4-Hydrazinophenyl)acetonitrile

Cat. No.: B1296584
CAS No.: 57411-91-3
M. Wt: 147.18 g/mol
InChI Key: IXAYDTXYULYNHN-UHFFFAOYSA-N
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Description

(4-Hydrazinophenyl)acetonitrile is an organic compound with the molecular formula C8H9N3 It is characterized by the presence of a hydrazine group attached to a phenyl ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydrazinophenyl)acetonitrile typically involves the reaction of 4-aminophenylacetonitrile with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the following steps:

    Starting Material: 4-Aminophenylacetonitrile

    Reagent: Hydrazine hydrate

    Solvent: Ethanol or methanol

    Reaction Conditions: The reaction mixture is heated under reflux for several hours, typically ranging from 4 to 8 hours.

    Product Isolation: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Hydrazinophenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite. Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used. Reactions are conducted under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Azo or azoxy compounds

    Reduction: Primary amines

    Substitution: Substituted hydrazine derivatives

Scientific Research Applications

(4-Hydrazinophenyl)acetonitrile has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: It is used in the development of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Materials Science: It is explored for its potential use in the development of novel materials, such as polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays and studies to investigate its effects on biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (4-Hydrazinophenyl)acetonitrile involves its interaction with molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The nitrile group can also participate in interactions with biological molecules, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Aminophenyl)acetonitrile: Lacks the hydrazine group, making it less reactive in certain chemical reactions.

    (4-Hydrazinophenyl)methanol: Contains a hydroxyl group instead of a nitrile group, leading to different reactivity and applications.

    (4-Hydrazinophenyl)ethanone:

Uniqueness

(4-Hydrazinophenyl)acetonitrile is unique due to the presence of both the hydrazine and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(4-hydrazinylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAYDTXYULYNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306161
Record name (4-Hydrazinophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57411-91-3
Record name NSC174505
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Hydrazinophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (1.9 g) in water (16 ml) was added dropwise to a suspension of 4-aminophenylacetonitrile (3.6 g) in concentrated hydrochloric acid (37 ml) so that the temperature did not exceed +2° C. The resulting mixture was stirred overnight (room temperature), the yellow solid collected, washed with cold ethanol (20 ml) and ether (50 ml), dried (vacuum) to give the title compound as a yellow solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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